(4-Bromo-3-methylphenyl)(cyclopropyl)methanone is an organic compound with significant relevance in chemical synthesis and pharmaceutical research. This compound is characterized by a brominated aromatic ring and a cyclopropyl substituent, which contribute to its unique chemical properties and potential applications.
The compound can be identified by its CAS number 1267167-02-1 and is cataloged in various chemical databases, including BenchChem and PubChem, which provide detailed information regarding its structure, synthesis, and applications.
This compound falls under the category of ketones, specifically aryl ketones, due to the presence of the carbonyl group (C=O) bonded to an aromatic ring. The structural features also classify it as a bromo-substituted aromatic compound.
The synthesis of (4-Bromo-3-methylphenyl)(cyclopropyl)methanone typically involves several key steps:
The molecular formula for (4-Bromo-3-methylphenyl)(cyclopropyl)methanone is . Its structure can be represented with the following features:
C(C1=CC(=C(C=C1)Br)C(=O)C2CC2)
(4-Bromo-3-methylphenyl)(cyclopropyl)methanone can participate in various chemical reactions:
The mechanism of action for (4-Bromo-3-methylphenyl)(cyclopropyl)methanone primarily involves its interactions at the molecular level:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
(4-Bromo-3-methylphenyl)(cyclopropyl)methanone has potential applications in several scientific fields:
CAS No.:
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3